4-硝基苯基 2-O-(2,3,4,6-四-O-乙酰基-β-D-吡喃葡萄糖基)-β-D-吡喃葡萄糖苷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

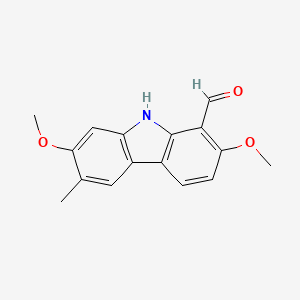

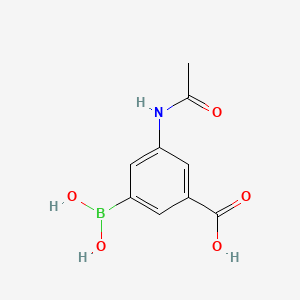

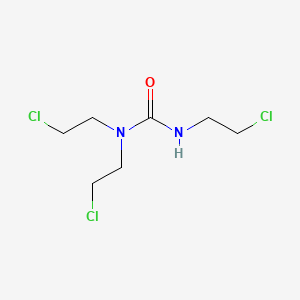

4-Nitrophenyl 2-O-(2,3,4,6-tetra-O-acetyl-b-D-glucopyranosyl)-b-D-glucopyranoside is a compound with the molecular formula C26H33NO17 . It is used in the study of carbohydrate chemistry and enzymatic reactions . This compound acts as a substrate for various glycosyltransferases and glycosidases, aiding in the investigation of their mechanisms and inhibition .

Molecular Structure Analysis

The InChI key for this compound is PZFOIXKCWZUCOH-VAMOREDXSA-N . The IUPAC name is [(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxyoxan-2-yl]methyl acetate .Physical and Chemical Properties Analysis

The compound has a molecular weight of 631.54 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.科学研究应用

化学合成和结构分析

- 化学合成:该化合物已用于各种化学合成中,展示了其在创建复杂糖苷中的多功能性。例如,Iyer 和 Goldstein (1969) 以该化合物为关键中间体合成了对硝基苯基 β-异麦芽糖苷和对硝基苯基 β-层状藻糖苷,展示了其在碳水化合物研究中的用途 (Iyer 和 Goldstein,1969 年)。

- 结构分析:该化合物的晶体结构已经确定,有助于理解其立体化学。这在药学和材料科学等领域至关重要,其中分子的排列会极大地影响其性质和应用 (Abboud 等人,1997 年)。

在寡糖合成中的应用

- 糖基化研究:Jain 和 Matta (1992) 等研究人员已使用该化合物开发了 α-D-吡喃葡萄糖基连接的寡糖立体选择性合成的创新方法 (Jain 和 Matta,1992 年)。这对合成复杂碳水化合物和糖生物学具有重要意义。

在糖蛋白研究中的用途

- 免疫原合成:该化合物已用于合成二糖,用于制备糖蛋白上具有已知免疫决定簇的免疫原,从而促进免疫学和疫苗开发 (Ekborg 等人,1982 年)。

作用机制

未来方向

This compound finds applications in drug discovery and development, particularly in designing therapeutics for diseases correlated with aberrant glycosylation processes, such as cancer, diabetes, and genetic disorders . Its role as a substrate for various glycosyltransferases and glycosidases makes it valuable in the investigation of their mechanisms and inhibition .

属性

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]oxyoxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33NO17/c1-11(29)37-10-18-21(38-12(2)30)23(39-13(3)31)24(40-14(4)32)26(43-18)44-22-20(34)19(33)17(9-28)42-25(22)41-16-7-5-15(6-8-16)27(35)36/h5-8,17-26,28,33-34H,9-10H2,1-4H3/t17-,18-,19-,20+,21-,22-,23+,24-,25-,26+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZFOIXKCWZUCOH-VAMOREDXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC=C(C=C3)[N+](=O)[O-])CO)O)O)OC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33NO17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801126174 |

Source

|

| Record name | Glucopyranoside, p-nitrophenyl 2-O-β-D-glucopyranosyl-, 2′,3′,4′,6′-tetraacetate, β-D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801126174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26255-69-6 |

Source

|

| Record name | Glucopyranoside, p-nitrophenyl 2-O-β-D-glucopyranosyl-, 2′,3′,4′,6′-tetraacetate, β-D- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26255-69-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glucopyranoside, p-nitrophenyl 2-O-β-D-glucopyranosyl-, 2′,3′,4′,6′-tetraacetate, β-D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801126174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

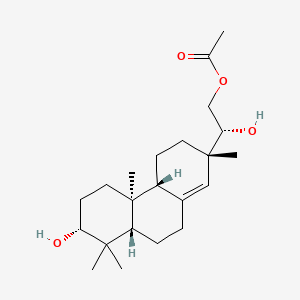

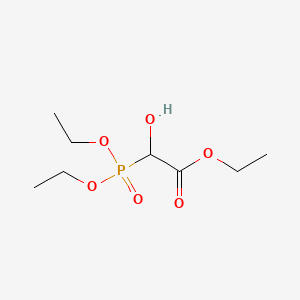

![(6'-butoxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-3'-yl) [(1R,3R,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] methyl phosphate](/img/structure/B562089.png)

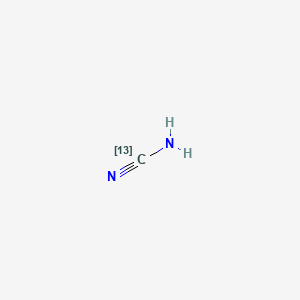

![(3S,9S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol](/img/structure/B562092.png)

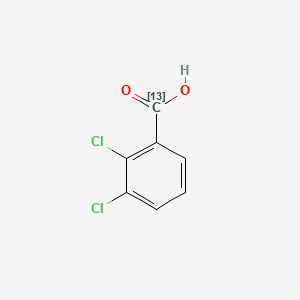

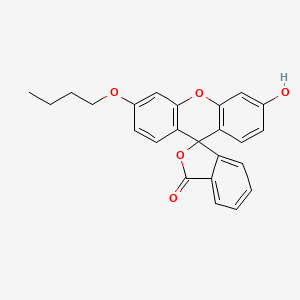

![tert-butyl-[[(1R,3R,7S,9R)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B562093.png)